molecular formula C7H16N2 B145787 1-Ethylpiperidin-3-amine CAS No. 6789-94-2

1-Ethylpiperidin-3-amine

Cat. No.: B145787
CAS No.: 6789-94-2
M. Wt: 128.22 g/mol
InChI Key: WAKUKXKZEXFXJP-UHFFFAOYSA-N
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Description

1-Ethylpiperidin-3-amine is a cyclic amine with the molecular formula C7H16N2. It consists of a six-membered ring containing five carbon atoms and one nitrogen atom, with an ethyl group attached to the nitrogen atom. This compound is known for its versatility in various chemical reactions and its significance in the synthesis of pharmaceuticals and other organic compounds .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Ethylpiperidin-3-amine can be synthesized through several methods. One common approach involves the reaction of 1-ethylpiperidine with ammonia or an amine source under specific conditions. Another method includes the reduction of 1-ethylpiperidin-3-one using reducing agents such as lithium aluminum hydride or sodium borohydride .

Industrial Production Methods: In industrial settings, the production of this compound often involves the catalytic hydrogenation of 1-ethylpiperidin-3-one. This process is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 1-Ethylpiperidin-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-Ethylpiperidin-3-amine has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is employed in the study of enzyme inhibitors and receptor ligands.

    Medicine: It serves as a building block for the development of drugs targeting neurological and psychiatric disorders.

    Industry: this compound is utilized in the production of specialty chemicals and materials

Comparison with Similar Compounds

Uniqueness: 1-Ethylpiperidin-3-amine is unique due to its specific combination of an ethyl group and an amine group at the third position. This unique structure allows it to participate in a variety of chemical reactions and makes it a valuable intermediate in the synthesis of complex organic molecules .

Properties

IUPAC Name

1-ethylpiperidin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16N2/c1-2-9-5-3-4-7(8)6-9/h7H,2-6,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAKUKXKZEXFXJP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCCC(C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40871170
Record name 3-Amino-N-ethylpiperidine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

128.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6789-94-2
Record name 1-Ethyl-3-piperidinamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6789-94-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Amino-N-ethylpiperidine
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Record name 3-Piperidinamine, 1-ethyl-
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Record name 3-Amino-N-ethylpiperidine
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Record name 3-amino-N-ethylpiperidine
Source European Chemicals Agency (ECHA)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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